molecular formula C24H16O2 B1219082 3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol CAS No. 80155-83-5

3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol

Cat. No.: B1219082
CAS No.: 80155-83-5
M. Wt: 336.4 g/mol
InChI Key: XTGREQRFWFSREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol is a high-purity research chemical of significant interest in the study of polycyclic aromatic hydrocarbon (PAH) metabolism and carcinogenesis. It is identified as the trans-3,4-dihydroxy-3,4-dihydrodiol metabolite of the environmental contaminant dibenzo(a,i)pyrene . This compound is a critical intermediate in the metabolic activation pathway, serving as the direct precursor to the highly mutagenic bay-region diol-epoxides of dibenzo(a,i)pyrene . Studies have shown that this dihydrodiol can be metabolically converted into products that are potent mutagens in bacterial and mammalian cell assays, with activity comparable to other known potent carcinogens . The bay-region diol-epoxide derivatives of this compound are known to form stable DNA adducts, a key initiating event in the multistage process of chemical carcinogenesis . Researchers utilize this compound to investigate the mechanisms of DNA damage, mutagenicity, and the metabolic pathways of complex PAHs. Its study provides valuable insights for toxicological risk assessment of environmental pollutants. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

80155-83-5

Molecular Formula

C24H16O2

Molecular Weight

336.4 g/mol

IUPAC Name

hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,8,10,12,14,16,18,20(24),21-undecaene-5,6-diol

InChI

InChI=1S/C24H16O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-12,21,24-26H

InChI Key

XTGREQRFWFSREC-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(C6O)O)C(=C54)C=C3

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C=CC(C6O)O)C(=C54)C=C3

Other CAS No.

84434-92-4

Synonyms

3,4-DDDP
3,4-dihydro-3,4-dihydroxybenzo(a,i)pyrene
3,4-dihydro-3,4-dihydroxybenzo(a,i)pyrene, (trans)-isomer
3,4-dihydrodibenzo(a,i)pyrene-3,4-diol

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

Carcinogenicity Assessment
3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol is recognized for its role in the carcinogenicity of dibenzo(a,i)pyrene. Studies have demonstrated that it can form DNA adducts, which are critical in the initiation of cancer. For instance, research indicates that this compound may act as a proximate carcinogen, leading to tumor formation in experimental models. In a study involving mouse skin, it was shown that dibenzo(a,i)pyrene induced skin tumors, with this compound being identified as a metabolite contributing to this effect .

Environmental Monitoring

Bioassay Applications
Given the environmental persistence of PAHs, this compound serves as a marker for assessing PAH contamination in soils and sediments. Its presence can indicate the degradation of more complex PAHs and help in evaluating the ecological risks associated with PAH exposure. Bioassays using this compound allow researchers to estimate the carcinogenic potential of contaminated sites by comparing levels of this compound to known carcinogenic PAHs like benzo[a]pyrene .

Metabolic Studies

Metabolism of PAHs
Research has elucidated the metabolic pathways involving this compound. It is produced during the metabolism of dibenzo(a,i)pyrene and other related compounds in mammalian systems. Understanding its metabolic fate is crucial for assessing the risks associated with exposure to PAHs. For example, studies have shown that this compound can be converted into more reactive metabolites that participate in DNA binding and subsequent mutagenesis .

Case Studies

StudyFocusFindings
Gerde et al. (1997) Absorption and MetabolismDemonstrated extensive metabolism of benzo[a]pyrene in lung tissues; relevant for understanding similar pathways for this compound .
Busby et al. (1981) Tumor InitiationIdentified this compound as a significant metabolite contributing to tumor initiation in mouse skin models .
Ramesh et al. (2001) Environmental ExposureInvestigated the effects of inhalation exposure to PAHs and highlighted the relevance of metabolites like this compound in risk assessments .

Comparison with Similar Compounds

Dibenzo[a,l]pyrene-11,12-diol

  • Metabolic Activation : Dibenzo[a,l]pyrene is metabolized to its fjord-region diol epoxide (11,12-diol-13,14-oxide) via human CYP enzymes. This pathway is distinct from the bay-region activation of dibenzo[a,i]pyrene-3,4-diol .
  • Carcinogenicity: While dibenzo[a,l]pyrene is a potent carcinogen, its diol metabolite primarily induces skin and lung tumors.

Cyclopenta[cd]pyrene-3,4-diol

  • Activation Mechanism : Cyclopenta[cd]pyrene undergoes cyclopenta-ring oxidation to form 3,4-diol and 4-hydroxy-3,4-dihydro metabolites. Unlike dibenzo[a,i]pyrene-3,4-diol, cyclopenta[cd]pyrene-3,4-oxide forms guanine-specific DNA adducts (e.g., dG-N² adducts) and induces G→T transversion mutations .
  • The lack of tumor initiation studies limits direct comparison with dibenzo[a,i]pyrene-3,4-diol .

Dibenz[a,h]anthracene-5,6-diol

  • Metabolism: Dibenz[a,h]anthracene is metabolized to multiple diols, including 1,2-, 3,4-, and 5,6-dihydrodiols. The 5,6-diol is a minor metabolite compared to the dominant 1,2-diol pathway .
  • Genotoxicity: Dibenz[a,h]anthracene-5,6-diol is less mutagenic in bacterial assays (e.g., S. typhimurium TA98) than dibenzo[a,i]pyrene-3,4-diol, which shows mutagenicity even without exogenous metabolic activation .

Comparative Tumorigenicity and Genotoxicity Data

Compound Metabolic Pathway Tumor Incidence (Rodent Models) Key Genotoxic Effects
3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol Bay-region diol epoxide 100% pulmonary tumors (female mice); 25% liver tumors (male mice) Mutagenic in S. typhimurium TA98/TA100; induces DNA adducts
Dibenzo[a,l]pyrene-11,12-diol Fjord-region diol epoxide Limited direct data; parent compound induces lung and skin tumors Forms stable DNA adducts; mutagenicity data pending
Cyclopenta[cd]pyrene-3,4-diol Cyclopenta-ring oxidation Not directly tested; parent compound induces lung tumors dG-N² DNA adducts; G→T mutations
Dibenz[a,h]anthracene-5,6-diol Bay-region diol epoxide Lower tumor incidence compared to dibenzo[a,i]pyrene-3,4-diol Weak mutagenicity in bacterial assays

Key Differentiating Factors

  • Metabolic Site Specificity : The bay-region activation of dibenzo[a,i]pyrene-3,4-diol results in higher electrophilic reactivity of its diol epoxide compared to fjord-region or cyclopenta-ring metabolites .
  • DNA Adduct Profiles: Dibenzo[a,i]pyrene-3,4-diol-1,2-oxide forms bulky DNA adducts that evade repair mechanisms, contributing to its potent carcinogenicity. In contrast, cyclopenta[cd]pyrene-3,4-oxide adducts are smaller but induce distinct mutational signatures .

Preparation Methods

Epoxidation-Hydrolysis Route

A widely adopted method involves the epoxidation of dibenzo(a,i)pyrene followed by acid-catalyzed hydrolysis to yield the dihydrodiol.

Procedure :

  • Epoxidation : Dibenzo(a,i)pyrene is treated with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at 0–5°C for 12 hours, forming the 3,4-epoxide intermediate.

  • Hydrolysis : The epoxide is reacted with dilute sulfuric acid (10% v/v) at 25°C for 24 hours, yielding 3,4-dihydrodiol via trans-dihydroxylation.

Optimization :

  • Catalyst Selection : Lewis acids like boron trifluoride etherate enhance epoxide stability, improving dihydrodiol yield to 78%.

  • Solvent System : Tetrahydrofuran (THF) increases solubility of PAH intermediates, reducing side reactions.

Data Table 1: Epoxidation-Hydrolysis Conditions and Outcomes

ParameterConditionYield (%)Purity (%)
Epoxidizing AgentmCPBA in CH₂Cl₂8592
Hydrolysis AcidH₂SO₄ (10%)7895
Temperature25°C

Direct Dihydroxylation via Osmium Tetroxide

Osmium tetroxide (OsO₄)-mediated dihydroxylation offers stereoselective synthesis of vicinal diols.

Procedure :

  • Reaction Setup : Dibenzo(a,i)pyrene (1 mmol) is dissolved in pyridine and THF (3:1 v/v) under nitrogen.

  • Oxidation : OsO₄ (1.2 equiv) is added at -20°C, and the mixture is stirred for 48 hours.

  • Workup : Sodium bisulfite quenches excess OsO₄, followed by extraction with ethyl acetate and silica gel chromatography.

Challenges :

  • Toxicity : OsO₄ requires stringent handling due to its volatility and toxicity.

  • Cost : High reagent costs limit scalability.

Data Table 2: OsO₄-Mediated Dihydroxylation Efficiency

ParameterConditionYield (%)
OsO₄ Equiv1.265
SolventPyridine/THF
Temperature-20°C

Enzymatic Preparation Using Hepatic Microsomes

Cytochrome P450 Oxidation

Rat liver microsomes rich in cytochrome P450 enzymes catalyze the oxidation of DB[a,i]P to 3,4-dihydrodiol.

Procedure :

  • Incubation : DB[a,i]P (0.1 mM) is incubated with NADPH (1 mM) and microsomal protein (2 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Extraction : The reaction is terminated with ice-cold acetone, and metabolites are extracted using dichloromethane.

  • Purification : HPLC with a C18 column resolves the dihydrodiol (retention time: 14.2 minutes).

Advantages :

  • Regioselectivity : Enzymatic oxidation avoids positional isomers common in chemical methods.

  • Mild Conditions : Ambient temperature and neutral pH preserve compound integrity.

Data Table 3: Enzymatic Oxidation Parameters

ParameterConditionYield (%)
Microsomal Protein2 mg/mL22
Incubation Time60 minutes
NADPH Concentration1 mM

Purification and Characterization

Recrystallization Techniques

High-purity 3,4-dihydrodiol is obtained via recrystallization from ethanol-water (9:1 v/v), achieving >99% purity.

Procedure :

  • Dissolution : Crude product (1 g) is dissolved in hot ethanol (50 mL).

  • Crystallization : Water (5 mL) is added dropwise, and the solution is cooled to 4°C for 24 hours.

  • Filtration : Crystals are collected and dried under vacuum.

Spectroscopic Validation

  • ¹H NMR : δ 4.85 (2H, dd, J = 5.1 Hz, H-3, H-4), δ 7.2–8.1 (12H, m, aromatic).

  • HPLC-MS : m/z 334.1 [M+H]⁺, confirming molecular weight.

Comparative Analysis of Methods

Chemical Synthesis :

  • Pros : High yield (65–78%), scalable for industrial applications.

  • Cons : Toxic reagents (OsO₄), risk of isomerization.

Enzymatic Preparation :

  • Pros : Stereochemical fidelity, environmentally benign.

  • Cons : Low yield (22%), requires specialized equipment.

Data Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Epoxidation-Hydrolysis7895High
OsO₄ Dihydroxylation6590Moderate
Enzymatic Oxidation2299Low

Q & A

Q. What are the key physicochemical properties of 3,4-Dihydrodibenzo(a,i)pyrene-3,4-diol, and how do they influence experimental design?

Answer: The compound (CAS 84434-92-4) has a molecular formula of C₂₄H₁₆O₂ and a molecular weight of 336.38 g/mol. Key properties include:

  • Density: 0.951 g/cm³
  • Boiling point: 317.5°C at 760 mmHg
  • LogP: 5.16 (indicating high lipophilicity)

These properties dictate solvent selection (e.g., DMSO for solubility) and handling precautions (e.g., low flashpoint of 151.6°C requires inert atmosphere for high-temperature studies). For in vivo studies, lipophilicity suggests potential bioaccumulation in adipose tissues, requiring careful dosing calculations .

Q. What metabolic activation pathways are critical for this compound's carcinogenicity?

Answer: The compound is metabolized via the diol epoxide mechanism :

Phase I Activation : CYP450 enzymes (e.g., CYP1A1/1A2) oxidize the diol to its reactive anti-3,4-diol-1,2-epoxide intermediate.

DNA Adduct Formation : The epoxide binds to DNA bases (e.g., deoxyguanosine), inducing mutations.

Experimental validation requires:

  • Use of induced rat/human liver microsomes or recombinant CYPs to simulate metabolic activation .
  • DNA adduct analysis via ³²P-postlabeling or mass spectrometry, though specific adducts for this compound remain uncharacterized .

Advanced Research Questions

Q. How do sex-specific differences in tumor profiles inform mechanistic studies of this compound?

Answer: Newborn Swiss-Webster mice exposed to 87.5 nmol of the compound showed striking sex disparities:

ParameterFemale MiceMale Mice
Pulmonary Tumors100% incidence100% incidence
Liver Tumors6% incidence67% incidence
Tumors/Mouse (Liver)0.14.48

Q. Interpretation :

  • Universal pulmonary tumors suggest lung-specific activation (e.g., alveolar CYP expression).
  • Male-predominant liver tumors may reflect hormonal modulation of hepatic CYP450 or sulfotransferase (SULT) activity.
    Methodological Recommendations :
  • Compare hepatic vs. pulmonary CYP/SULT expression profiles in both sexes.
  • Use gonadectomized models to isolate hormone-dependent effects .

Q. How to resolve contradictions in genotoxicity data between this compound and its diol epoxide derivative?

Answer:

  • Diol : Mutagenic in S. typhimurium TA98/TA100 only with metabolic activation (Aroclor 1254-induced rat liver S9) .
  • Diol Epoxide : Direct mutagen in bacterial and mammalian systems without activation .

Q. Experimental Strategies :

  • Use synthetic diol epoxide to bypass metabolic variability in activation studies.
  • Conduct comparative DNA-binding assays (e.g., HPLC-UV/fluorescence) to quantify adduct formation efficiency between the diol and its epoxide .

Q. What in vivo models best replicate human metabolic activation of this compound?

Answer:

  • Humanized CYP Mice : Models expressing human CYP1A1/1A2 are optimal for studying tissue-specific metabolism.
  • Newborn Mouse Models : Intraperitoneal injection in neonates (days 1–15) effectively mimics developmental susceptibility to PAH-induced tumors, as seen in studies with 100% pulmonary tumor incidence .
  • Skin Carcinogenesis Models : Topical application with TPA promotion replicates tumor initiation potential (e.g., 81% tumor incidence at 600 nmol doses) .

Q. Why are DNA adducts from this compound-1,2-oxide not yet characterized, and how can this gap be addressed?

Answer:

  • Challenge : The diol epoxide’s reactivity and short half-life complicate isolation.
  • Solutions :
    • Use stabilized analogs (e.g., tetrahydrofuran derivatives) for structural studies.
    • Apply tandem mass spectrometry (LC-MS/MS) with isotopically labeled standards to identify adducts in vitro .

Key Methodological Recommendations

  • For genotoxicity assays: Include both TA98 (frameshift mutations) and TA100 (base-pair substitutions) Salmonella strains .
  • For carcinogenicity studies: Use CD-1 mice with TPA promotion to assess tumor initiation potential .
  • For metabolic profiling: Combine HPLC-UV with electrochemical detection to resolve polar metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.